molecular formula C12H13F2NO4 B2450341 2,5-Difluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid CAS No. 2248286-90-8

2,5-Difluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid

Cat. No. B2450341
CAS RN: 2248286-90-8
M. Wt: 273.236
InChI Key: CJVGVRCEHIBIKX-UHFFFAOYSA-N
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Description

“2,5-Difluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid” is a chemical compound. It is a white to yellow powder or crystals . The IUPAC name of this compound is (2R)-2-[(tert-butoxycarbonyl)amino]-3-(3,5-difluorophenyl)propanoic acid .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C14H17F2NO4/c1-14(2,3)21-13(20)17-11(12(18)19)6-8-4-9(15)7-10(16)5-8/h4-5,7,11H,6H2,1-3H3,(H,17,20)(H,18,19)/t11-/m1/s1 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a white to yellow powder or crystals . It has a molecular weight of 301.29 . It should be stored at room temperature .

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements are P261, P305, P338, P351 . This indicates that the compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.

properties

IUPAC Name

2,5-difluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F2NO4/c1-12(2,3)19-11(18)15-8-5-6(13)4-7(9(8)14)10(16)17/h4-5H,1-3H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJVGVRCEHIBIKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=CC(=C1F)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[(Tert-butoxy)carbonyl]amino}-2,5-difluorobenzoic acid

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